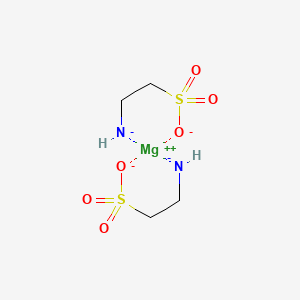
Magnesium taurinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a mineral supplement that contains approximately 8.9% elemental magnesium by mass . Magnesium taurinate is known for its potential health benefits, particularly in cardiovascular health and as an antioxidant.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Magnesium taurinate can be synthesized by dissolving taurine in water to form a taurine aqueous solution. This solution is then added dropwise to an emulsion of basic magnesium carbonate under heating reflux conditions until the reactants become clear and transparent. The pH of the solution is maintained at 7.5-8.0. The reaction mixture is then subjected to thermal insulation reflux for 0.5-1 hour to complete the reaction. Activated carbon is added to decolorize the solution, followed by decompressing distillation to obtain white bodkin-shaped crystals. The crystals are further cooled to 3-5°C to separate out more crystals, which are then separated and dried to obtain this compound .
Industrial Production Methods
In industrial settings, this compound is produced by mixing magnesia, taurine, water, and acetic acid. The mixture undergoes two successive drying steps, one in a vacuum at 100°C and another with a desiccating solvent, ensuring slow crystallization during cooling to room temperature .
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium taurinate primarily undergoes dissociation reactions in the body, where it dissociates into magnesium ions and taurine. This dissociation is crucial for its absorption and bioavailability .
Common Reagents and Conditions
The synthesis of this compound involves reagents such as basic magnesium carbonate and taurine. The reaction conditions include heating reflux, thermal insulation reflux, and pH control .
Major Products Formed
The major product formed from the synthesis of this compound is the compound itself, which is obtained as white bodkin-shaped crystals .
Wissenschaftliche Forschungsanwendungen
Magnesium taurinate has been extensively studied for its potential health benefits. It has shown promise in delaying the onset and progression of cataracts in rats by restoring the lens Ca2+/Mg2+ ratio and lens redox status . Additionally, it has prominent antihypertensive and cardioprotective activity due to its potent antioxidant properties . This compound is also used as a nutritional supplement to improve cardiovascular health .
Wirkmechanismus
Magnesium taurinate exerts its effects through the dissociation of magnesium and taurine in the body. Magnesium plays a crucial role in lowering cytoplasmic free calcium levels, which directly influences heart and muscle functions . Taurine, on the other hand, exerts various cardioprotective effects . Together, they contribute to the compound’s overall health benefits.
Vergleich Mit ähnlichen Verbindungen
Magnesium taurinate is unique due to its combination of magnesium and taurine, which provides synergistic effects. Similar compounds include:
Magnesium citrate: Known for its high bioavailability and use in treating constipation.
Magnesium glycinate: Well-tolerated and causes minimal side effects, making it suitable for higher doses.
Magnesium malate: Highly bioavailable and well-tolerated.
Magnesium oxide: Commonly used but has lower bioavailability compared to other forms.
This compound stands out due to its specific benefits in cardiovascular health and its antioxidant properties .
Eigenschaften
CAS-Nummer |
92785-94-9 |
|---|---|
Molekularformel |
C4H10MgN2O6S2-2 |
Molekulargewicht |
270.6 g/mol |
IUPAC-Name |
magnesium;2-azanidylethanesulfonate |
InChI |
InChI=1S/2C2H6NO3S.Mg/c2*3-1-2-7(4,5)6;/h2*3H,1-2H2,(H,4,5,6);/q2*-1;+2/p-2 |
InChI-Schlüssel |
UUZKKIIQTDKBQJ-UHFFFAOYSA-L |
Kanonische SMILES |
C(CS(=O)(=O)[O-])[NH-].C(CS(=O)(=O)[O-])[NH-].[Mg+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


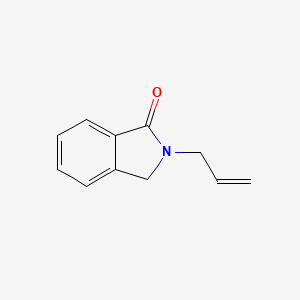

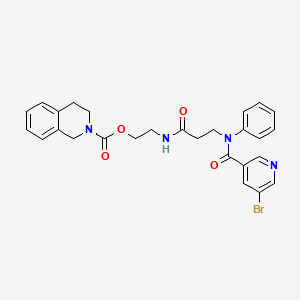

![7-(4-Isopropylbenzyl)-N3-methyl-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine](/img/structure/B12949701.png)

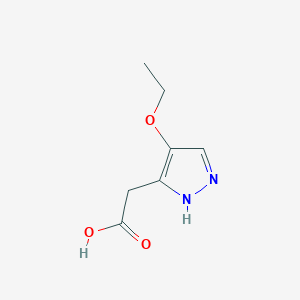
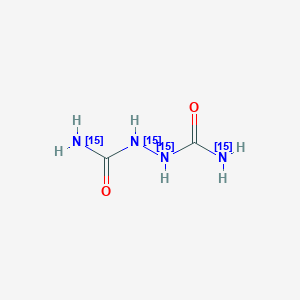
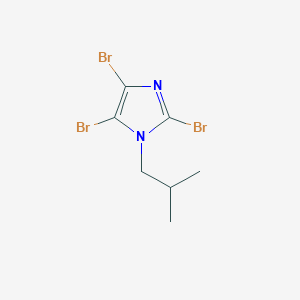
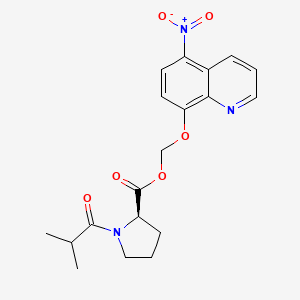


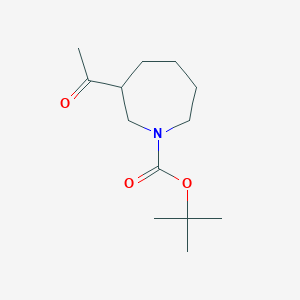
![6'-(2-(1-(Pyridin-2-ylmethyl)piperidin-4-yl)ethyl)spiro[cyClopropane-1,5'-[1,3]dioxolo[4,5-f]isoindol]-7'(6'H)-one phosphate](/img/structure/B12949755.png)
